3-Methyl-5-(pentafluorosulfur)benzyl alcohol
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Overview
Description
3-Methyl-5-(pentafluorosulfur)benzyl alcohol: is a chemical compound with the molecular formula C8H9F5OS It is characterized by the presence of a methyl group, a pentafluorosulfur group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the pentafluorosulfur group into a benzyl alcohol derivative. One common method is the reaction of 3-methylbenzyl alcohol with a pentafluorosulfurating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-5-(pentafluorosulfur)benzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Methyl-5-(pentafluorosulfur)benzaldehyde or 3-Methyl-5-(pentafluorosulfur)benzophenone.
Reduction: Formation of 3-Methyl-5-(pentafluorosulfur)benzylamine or other reduced derivatives.
Substitution: Formation of 3-Methyl-5-(pentafluorosulfur)benzyl chloride or bromide.
Scientific Research Applications
Chemistry: 3-Methyl-5-(pentafluorosulfur)benzyl alcohol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins can provide insights into biochemical pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pentafluorosulfur)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The pentafluorosulfur group can enhance the compound’s binding affinity to specific targets, leading to altered biochemical pathways. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
3-Methylbenzyl alcohol: Lacks the pentafluorosulfur group, resulting in different chemical properties and reactivity.
5-(Pentafluorosulfur)benzyl alcohol: Lacks the methyl group, which can affect its steric and electronic properties.
3-Methyl-5-(trifluoromethyl)benzyl alcohol: Contains a trifluoromethyl group instead of a pentafluorosulfur group, leading to differences in reactivity and applications.
Uniqueness: 3-Methyl-5-(pentafluorosulfur)benzyl alcohol is unique due to the presence of both the methyl and pentafluorosulfur groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[3-methyl-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5OS/c1-6-2-7(5-14)4-8(3-6)15(9,10,11,12)13/h2-4,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMVCDAWDBAJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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